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Compound of Interest

Compound Name:
1,3-Difluoro-5-methyl-2-

nitrobenzene

CAS No.: 932373-92-7

Cat. No.: B1398472 Get Quote

Executive Summary & Chemical Profile
3,5-Difluoro-4-nitrotoluene (CAS: 105686-99-9) represents a "privileged scaffold" in medicinal

chemistry due to its unique electronic push-pull system. The molecule features a highly

electron-deficient aromatic ring (activated by the nitro group and two ortho-fluorine atoms)

balanced by an oxidizable methyl group.

This application note details three divergent synthetic pathways essential for generating high-

value pharmaceutical intermediates:

Chemoselective Reduction to access electron-deficient anilines (Kinase inhibitor precursors).

Benzylic Oxidation to access benzoic acids (Linkers/Amide coupling partners).

Regioselective SNAr to generate functionalized nitro-arenes (Library generation).
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Property Value Critical Note

Molecular Formula High atom economy scaffold.

Electronic State -deficient
Highly susceptible to

nucleophilic attack at C-3/C-5.

Key Hazards Energetic/Toxic

Nitro-aromatics are potential

explosion hazards upon rapid

heating.

Storage Inert Atmosphere
Store away from strong bases

and reducing agents.

Strategic Reaction Map
The following workflow illustrates the divergent utility of the scaffold.

3,5-Difluoro-4-nitrotoluene
(Starting Material)

PATHWAY A:
2,6-Difluoro-4-methylaniline

(Reduction)

 H2, Pd/C
 or Fe/AcOH

PATHWAY B:
3,5-Difluoro-4-nitrobenzoic Acid

(Oxidation)

 KMnO4, PTC
 or HNO3

PATHWAY C:
3-Amino-5-fluoro-4-nitrotoluene

(SNAr Displacement)

 R-NH2, Base
 (Regioselective)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways from the parent scaffold.

Pathway A: Chemoselective Reduction
Target: 2,6-Difluoro-4-methylaniline (CAS: 1193390-17-8) Application: Synthesis of

fluoroquinolone antibiotics and kinase inhibitors.
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The challenge here is chemoselectivity. While the nitro group is easily reduced, the C-F bonds

are susceptible to hydrogenolysis (hydrodefluorination) under vigorous catalytic hydrogenation

conditions. To prevent the formation of 4-methylaniline (defluorinated impurity), mild conditions

or specific catalyst poisoning is required.

Protocol: Catalytic Hydrogenation (High Purity)
This method is preferred for scale-up due to cleaner workup compared to Fe/HCl reductions.

Reagents:

Substrate: 3,5-Difluoro-4-nitrotoluene (1.0 eq)

Catalyst: 5% Pd/C (50% water wet, 0.05 eq Pd loading)

Solvent: Methanol or Ethanol (anhydrous not required)

Hydrogen Source:

balloon or 1-3 bar pressure.

Step-by-Step Procedure:

Inerting: Charge the reaction vessel with the substrate and solvent. Purge with

for 10 minutes to remove oxygen (critical for safety with Pd/C).

Catalyst Addition: Carefully add the wet Pd/C catalyst. Caution: Dry Pd/C is pyrophoric.

Hydrogenation: Switch the atmosphere to

. Agitate vigorously at Room Temperature (20-25°C).

Note: Do not heat above 40°C to minimize defluorination risk.

Monitoring: Monitor by TLC or HPLC. The reaction is typically complete within 2-4 hours.

Workup: Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake

wet to prevent ignition.
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Isolation: Concentrate the filtrate under reduced pressure to yield the aniline as a pale yellow

oil or solid.

Typical Yield: 92-96%

Pathway B: Benzylic Oxidation
Target: 3,5-Difluoro-4-nitrobenzoic acid (CAS: 1131580-60-3) Application: Linker synthesis;

precursor for amide coupling in peptidomimetics.

Mechanistic Insight
The electron-withdrawing nitro group and fluorine atoms deactivate the methyl group toward

radical abstraction, making this oxidation slower than in toluene. Standard aqueous

reflux often stalls due to the insolubility of the substrate. We utilize Phase Transfer Catalysis
(PTC) to shuttle the permanganate into the organic phase.

Protocol: KMnO4 Oxidation with PTC
Reagents:

Substrate: 3,5-Difluoro-4-nitrotoluene (1.0 eq)

Oxidant:

(3.0 - 4.0 eq)

PTC: Tetrabutylammonium bromide (TBAB) or PEG-600 (0.05 eq)

Solvent: Water / 1,2-Dichloroethane (biphasic) or Water (if using PEG).

Step-by-Step Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substrate in

water. Add the PTC.

Addition: Heat the mixture to 80°C. Add

portion-wise over 1 hour.
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Safety: Exothermic reaction. Do not add all oxidant at once.

Reflux: Heat to reflux (approx. 95-100°C) for 4-6 hours. The purple color should fade to the

brown of

.

Filtration: Filter the hot mixture through Celite to remove

. Wash the pad with hot water.

Acidification: The filtrate contains the carboxylate salt. Cool to 0°C and acidify carefully with

6M HCl to pH 1-2.

Isolation: The product will precipitate as a white/off-white solid. Filter and dry.[1]

Typical Yield: 65-75% (Unreacted starting material can be recovered via extraction before

acidification).

Pathway C: Nucleophilic Aromatic Substitution ( )
Target: 3-Amino-5-fluoro-4-nitrotoluene derivatives Application: Library generation; introduction

of chiral amines.

Mechanistic Insight
In 3,5-difluoro-4-nitrotoluene, the fluorine atoms are ortho to the nitro group. The nitro group

activates these positions via resonance and induction. This substrate is highly reactive toward

.

Regioselectivity: Displacement of the first fluorine is fast. Displacement of the second

fluorine is significantly slower due to the electron-donating nature of the newly introduced

amine (which deactivates the ring). This allows for the isolation of the mono-substituted

product.

Substrate + Amine (Nu:) Meisenheimer Complex
(High Energy)

 Addition
(Rate Limiting) Mono-substituted Product

+ HF (Salt)

 Elimination
(-F)
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Figure 2: SNAr Addition-Elimination Mechanism.

Protocol: Controlled Displacement with Morpholine
(Example)
Reagents:

Substrate: 3,5-Difluoro-4-nitrotoluene (1.0 eq)

Nucleophile: Morpholine (1.1 eq)

Base:

or DIPEA (1.2 eq) - Essential to scavenge HF.

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

Dissolution: Dissolve substrate in ACN (0.5 M concentration).

Base Addition: Add

.

Nucleophile Addition: Add morpholine dropwise at 0°C.

Note: The reaction is exothermic.[2] Low temperature favors mono-substitution over di-

substitution.

Reaction: Allow to warm to Room Temperature. Stir for 2-6 hours.

Quench: Pour into ice water. The product often precipitates.

Purification: Recrystallization from Ethanol/Water.

Typical Yield: 85-90%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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